1-(2-Bromopropanoyl)piperidine
Description
Historical Context and Evolution of Piperidine (B6355638) Chemistry
The history of piperidine is intrinsically linked to the study of natural products. The Scottish chemist Thomas Anderson first reported on piperidine in 1850, followed independently by the French chemist Auguste Cahours in 1852, who gave the compound its name. Both chemists isolated piperidine by reacting piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), with nitric acid. The name "piperidine" itself is derived from the Latin word for pepper, Piper.
Initially sourced from natural alkaloids, the industrial production of piperidine today is primarily achieved through the hydrogenation of pyridine (B92270). This process typically employs catalysts like molybdenum disulfide to efficiently reduce the aromatic pyridine ring to the saturated piperidine ring. An alternative laboratory-scale method is the modified Birch reduction, which uses sodium in ethanol (B145695) to achieve the same transformation.
Structural Classification and Nomenclature of N-Substituted Piperidines
Amines are classified based on the number of alkyl or aryl groups attached to the nitrogen atom. A primary amine has one substituent, a secondary amine has two, and a tertiary amine has three. Piperidine itself is a secondary amine. When the piperidine nitrogen is acylated, as in 1-(2-Bromopropanoyl)piperidine, it becomes a tertiary amide.
The nomenclature of N-substituted piperidines follows systematic IUPAC rules. Substituents attached directly to the nitrogen atom are designated with the locant "N-". For the compound in focus, the name this compound indicates that a 2-bromopropanoyl group is attached to the nitrogen atom of the piperidine ring, which is at position 1. Other examples include N-methylpiperidine or N-benzoylpiperidine. rasayanjournal.co.in
Significance of the Piperidine Scaffold in Synthetic Methodologies
The piperidine ring is one of the most frequently encountered heterocycles in pharmaceutical agents. kcl.ac.uk Its prevalence stems from its ability to act as a versatile scaffold, often improving a drug's pharmacokinetic profile, such as increasing solubility under physiological conditions. kcl.ac.uk The piperidine framework is a key structural element in numerous marketed drugs.
In synthetic organic chemistry, piperidine and its derivatives are invaluable. Piperidine itself is often used as a base or catalyst in reactions like aldol (B89426) condensations and Knoevenagel reactions. N-acylated piperidines are key intermediates in multi-step syntheses. rasayanjournal.co.inusm.edu The synthesis of these compounds is often achieved through the acylation of piperidine with an appropriate acyl halide or anhydride. rasayanjournal.co.in
The specific compound, this compound, possesses an α-bromo amide functional group. α-Haloamides are highly useful synthetic intermediates because the halogen at the alpha position is reactive towards nucleophilic substitution (SN2) reactions. nih.govlibretexts.org This reactivity is enhanced by the adjacent carbonyl group, making compounds like this compound valuable building blocks for introducing more complex functionalities. nih.govlibretexts.org For instance, the bromine atom can be displaced by a wide variety of nucleophiles, including amines, alcohols, and carboxylates, to generate α-amino amides, α-hydroxy amides, and other derivatives. nih.gov This chemical versatility makes it a significant target for synthetic chemists aiming to create libraries of complex molecules for drug discovery and other applications.
Chemical Data and Research Findings
While detailed research findings on this compound are not extensively published, its chemical properties can be tabulated, and its synthetic utility can be inferred from the well-established reactivity of α-bromo amides.
Properties of this compound
| Property | Value |
| CAS Number | 2620-14-6 abcr.comabcr.com |
| Molecular Formula | C₈H₁₄BrNO sigmaaldrich.com |
| Molecular Weight | 220.11 g/mol abcr.comabcr.com |
| IUPAC Name | This compound |
This data is compiled from chemical supplier databases. abcr.comabcr.comsigmaaldrich.com
Synthetic Preparation
The synthesis of N-acyl piperidines is a standard transformation in organic chemistry. This compound would typically be prepared via the nucleophilic acyl substitution reaction between piperidine and an activated derivative of 2-bromopropanoic acid, most commonly 2-bromopropanoyl chloride.
The reaction involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base, such as triethylamine (B128534) or an excess of piperidine itself, is often added to neutralize the hydrochloric acid byproduct. rasayanjournal.co.in
General Reaction Scheme: Piperidine + 2-Bromopropanoyl Chloride → this compound + Hydrochloric Acid
This straightforward and high-yielding reaction makes the target compound readily accessible as a synthetic intermediate. rasayanjournal.co.in
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDHDLROJGGHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287469 | |
| Record name | 2-Bromo-1-(1-piperidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-14-6 | |
| Record name | 2-Bromo-1-(1-piperidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(1-piperidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Bromopropanoyl Piperidine and Analogous Structures
Introduction of the 2-Bromopropanoyl Moiety via Activated Carboxylic Acid Derivatives
Besides acyl halides, other activated forms of 2-bromopropanoic acid can be employed for the acylation of piperidine (B6355638). These methods often generate less corrosive byproducts than acyl halides.
Common activating agents for carboxylic acids include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and coupling reagents such as HATU. ucl.ac.uk These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine. For the synthesis of piperidine amides of chromone-2-carboxylic acid, EDC·HCl and DMAP were used to couple the carboxylic acid with various piperazine (B1678402) derivatives. acgpubs.org
Another approach involves the in-situ generation of an acid chloride. For example, α,α-dichlorodiphenylmethane with a SnCl₂ catalyst can be used to generate an acid chloride from a tert-butyl ester, which can then react with an amine to form an amide. organic-chemistry.org
Multi-Step Synthesis from Pre-functionalized Piperidine Rings
In some cases, it may be advantageous to start with a piperidine ring that already contains certain functional groups and then introduce the 2-bromopropanoyl group. This is particularly relevant when synthesizing more complex analogs.
The synthesis of functionalized piperidines can be achieved through various methods, including multicomponent reactions and cyclization strategies. mdpi.comwhiterose.ac.ukresearchgate.net For instance, a five-component condensation reaction has been developed for the synthesis of highly substituted piperidines. whiterose.ac.uk Once the desired functionalized piperidine is obtained, the N-acylation can be carried out as described in the direct N-acylation section.
A strategy involving a Boc-protected piperidine intermediate is also common. uasz.sn The Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen, allowing for other transformations on the molecule. The Boc group can then be removed, and the free amine can be acylated. For example, in the synthesis of a piperidine derivative, a reductive amination was performed on N-boc-piperidin-4-one, followed by further modifications and final deprotection of the Boc group. uasz.sn The resulting secondary amine could then be acylated with 2-bromopropionyl chloride.
This multi-step approach allows for the synthesis of a diverse library of 1-(2-bromopropanoyl)piperidine analogs with various substituents on the piperidine ring.
Exploration of Green Chemistry Principles in Synthesis
A primary goal in green synthesis is the replacement of conventional, often toxic and volatile, organic solvents. This has led to the investigation of solvent-free reaction conditions and the use of environmentally benign alternative media.
Solvent-Free Synthesis: Mechanochemistry, specifically through techniques like ball milling or grindstone chemistry, has emerged as a powerful solvent-free method for organic synthesis. rsc.org These techniques involve the use of mechanical force to induce chemical reactions in the solid state, eliminating the need for bulk solvents and often leading to higher yields and shorter reaction times. rsc.orgrsc.org For the synthesis of amides and related structures, mechanochemical approaches can facilitate the reaction between amines and acylating agents without any liquid medium. beilstein-journals.org
Microwave-assisted synthesis is another energy-efficient technique that can be performed under solvent-free conditions. conicet.gov.ar By directly heating the reactants, microwave irradiation can dramatically accelerate reaction rates, allowing for the rapid, solventless production of target molecules. organic-chemistry.org For instance, the cyclodehydration of N-acyl-N'-aryl-1,5-pentanediamines to form cyclic amidines has been successfully achieved using microwave irradiation in the absence of a solvent. conicet.gov.ar
Alternative Reaction Media: Where a solvent is necessary, green chemistry promotes the use of safer alternatives to traditional organic solvents.
Water: As a non-toxic, non-flammable, and abundant solvent, water is a highly attractive medium for organic synthesis. However, challenges such as the poor solubility of organic reactants and competitive side reactions like hydrolysis must be overcome. acsgcipr.org In one case study on the synthesis of an active pharmaceutical ingredient, a direct amidation to install a piperidine fragment failed to reach full conversion in water due to ester hydrolysis. This necessitated a change in strategy to a conventional amide bond formation mediated by a coupling reagent, highlighting the need to choose water-compatible chemistry carefully. acsgcipr.org
Biomass-Derived Solvents: Solvents derived from renewable biomass feedstocks are gaining traction as sustainable alternatives. For example, in the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) with piperidine, biomass-derived solvents such as γ-valerolactone (GVL) and ethyl levulinate have been investigated as replacements for fossil-based solvents like N,N-dimethylformamide (DMF). mdpi.com
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and possess low vapor pressure. DESs have been successfully used as both the reaction medium and reagents for the direct N-amidation of amines with carboxylic acids, overcoming the need for hazardous solvents and additives and significantly reducing the environmental footprint of amide synthesis. ua.es
Table 1: Comparison of Green Synthetic Approaches for Amide Synthesis
| Synthetic Approach | Description | Key Advantages | Relevant Compounds/Reactions |
|---|---|---|---|
| Mechanochemistry | Solvent-free reaction conducted by grinding or milling solids together. rsc.orgrsc.org | Eliminates bulk solvent; reduces waste; high efficiency. rsc.org | N-acylhydrazones, quinoline-triazole hybrids. rsc.orgbeilstein-journals.org |
| Microwave-Assisted | Use of microwave energy to heat reactants directly, often without a solvent. organic-chemistry.org | Rapid reaction times; energy efficient; high yields. conicet.gov.arorganic-chemistry.org | N-substituted aldimines, hexahydro-1,3-diazocines. conicet.gov.arorganic-chemistry.org |
| Aqueous Media | Using water as the primary solvent. acsgcipr.org | Non-toxic; non-flammable; abundant; inexpensive. | API synthesis involving piperidine fragment installation. acsgcipr.org |
| Biomass Solvents | Use of solvents derived from renewable sources, such as GVL. mdpi.com | Sustainable feedstock; often lower toxicity than fossil-based solvents. | Palladium-catalyzed aminocarbonylation with piperidine. mdpi.com |
| Deep Eutectic Solvents | Using a mixture of hydrogen bond donors/acceptors as the reaction medium. ua.es | Low toxicity; biodegradable; can act as both solvent and catalyst. ua.es | Direct N-amidation of amines with carboxylic acids. ua.es |
The second pillar of greening the synthesis of this compound analogs involves catalysis. The focus is on replacing stoichiometric reagents with catalytic alternatives and favoring catalysts that are non-toxic, earth-abundant, and recyclable.
Metal-Free and Organocatalysis: The use of small organic molecules (organocatalysts) or non-toxic, metal-free systems avoids issues of heavy metal contamination in the final product and the environment. A dual system of piperidine and molecular iodine, for example, has been employed as an efficient, metal-free catalyst for the one-pot, three-component synthesis of coumarin-3-carboxamides in ethanol (B145695), a green solvent. semanticscholar.org Iodine is an attractive catalyst as it is cheap, non-toxic, and water-tolerant. semanticscholar.org
Earth-Abundant Metal Catalysis: While noble metals like palladium are highly effective catalysts, their cost, toxicity, and scarcity are significant drawbacks. mdpi.com Research is therefore directed towards catalysts based on earth-abundant and less toxic metals like zinc or manganese. pw.edu.plrsc.org Zinc oxide (ZnO) nanocrystals, for instance, are considered eco-friendly, inexpensive, and efficient catalysts for a variety of organic reactions, including the formation of amide-like bonds. pw.edu.pl Similarly, manganese(I) complexes have been shown to be effective for the methoxymethylation of primary amides, showcasing the potential of such metals in eco-benign synthesis protocols. rsc.org
Table 2: Overview of Eco-Friendly Catalytic Systems for Amide and Related Syntheses
| Catalyst System | Catalyst Type | Key Features | Example Application |
|---|---|---|---|
| Piperidine-Iodine | Metal-Free Dual Catalyst | Metal-free; low catalyst loading; operates in a green solvent (ethanol). semanticscholar.org | One-pot synthesis of coumarin-3-carboxamides. semanticscholar.org |
| ZnO Nanocrystals | Earth-Abundant Metal Oxide | Eco-friendly; non-toxic; inexpensive; reusable. pw.edu.pl | N-formylation of amines, synthesis of tetrazoles. pw.edu.pl |
| Manganese(I) Pincer Complex | Earth-Abundant Metal Complex | Replaces noble metals; high efficiency and selectivity. rsc.org | Methoxymethylation of primary amides. rsc.org |
| Palladium(II) Acetate / PPh₃ | Noble Metal | Highly active and versatile, can be used in greener solvents to reduce impact. mdpi.com | Aminocarbonylation with piperidine in biomass-derived solvents. mdpi.com |
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 2 Bromopropanoyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional NMR experiments, the exact arrangement of atoms and their electronic environments within "1-(2-Bromopropanoyl)piperidine" can be elucidated.
The ¹H NMR spectrum of "this compound" provides detailed information about the number of different types of protons, their neighboring environments, and their relative quantities. The spectrum is characterized by distinct signals for the protons on the piperidine (B6355638) ring and the 2-bromopropanoyl moiety.
The piperidine ring protons typically exhibit complex multiplets due to their conformational mobility and coupling with adjacent protons. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded due to the electron-withdrawing effect of the amide nitrogen, appearing in the range of δ 3.4-3.6 ppm. The remaining piperidine protons (on C3, C4, and C5) would likely appear as a broad multiplet between δ 1.5 and 1.7 ppm.
The propanoyl portion of the molecule gives rise to a quartet and a doublet. The proton on the carbon bearing the bromine atom (Cα) is expected to be significantly deshielded by both the bromine and the carbonyl group, resulting in a quartet around δ 4.5-4.7 ppm due to coupling with the adjacent methyl protons. These methyl protons would, in turn, appear as a doublet around δ 1.8-2.0 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Piperidine H2, H6 | 3.4 - 3.6 | m | 4H |
| Piperidine H3, H4, H5 | 1.5 - 1.7 | m | 6H |
| -CH(Br)- | 4.5 - 4.7 | q | 1H |
| -CH₃ | 1.8 - 2.0 | d | 3H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in "this compound" gives a distinct signal.
The most downfield signal is expected for the carbonyl carbon of the amide group, typically appearing in the range of δ 168-172 ppm. This is a quaternary carbon, meaning it has no attached protons, which can be confirmed by techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon atom attached to the bromine is also significantly deshielded, with an expected chemical shift around δ 40-45 ppm. The methyl carbon of the propanoyl group would resonate at a more upfield position, approximately δ 20-25 ppm.
For the piperidine ring, the carbons adjacent to the nitrogen (C2 and C6) are expected to appear around δ 45-50 ppm. The other ring carbons (C3, C4, and C5) would be found further upfield, in the range of δ 20-30 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Amide) | 168 - 172 |
| Piperidine C2, C6 | 45 - 50 |
| -CH(Br)- | 40 - 45 |
| Piperidine C3, C5 | 20 - 30 |
| Piperidine C4 | 20 - 30 |
| -CH₃ | 20 - 25 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. Cross-peaks in the COSY spectrum would confirm the coupling between the -CH(Br)- proton and the -CH₃ protons, as well as the couplings between the adjacent protons on the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 4.5-4.7 ppm would show a correlation to the carbon signal at δ 40-45 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the piperidine protons at C2 and C6 and the carbonyl carbon, confirming the attachment of the propanoyl group to the piperidine nitrogen. Correlations between the methyl protons and both the carbonyl carbon and the -CH(Br)- carbon would further solidify the structure of the propanoyl moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly coupled. NOESY can be used to probe the conformational preferences of the piperidine ring and the spatial relationship between the propanoyl group and the ring.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
The FTIR spectrum of "this compound" is dominated by the strong absorption of the amide carbonyl group. A sharp and intense peak is expected in the region of 1630-1680 cm⁻¹, which is characteristic of a tertiary amide C=O stretch. ucla.edu The presence of this band is a clear indicator of the amide functionality.
Another important diagnostic peak is the C-Br stretching vibration. This absorption is typically found in the fingerprint region of the spectrum, between 500 and 600 cm⁻¹. theijes.com The C-N stretching vibration of the amide is expected to appear in the range of 1200-1300 cm⁻¹. Additionally, the spectrum will show C-H stretching vibrations for the aliphatic protons just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.
Table 3: Predicted FTIR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Amide) | 1630 - 1680 | Strong |
| C-N (Amide) | 1200 - 1300 | Medium |
| C-Br | 500 - 600 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2950 | Medium to Strong |
| C-H Bend | ~1450 | Medium |
Note: Predicted values are based on typical absorption ranges for these functional groups.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. The molecular formula of "this compound" is C₈H₁₄BrNO.
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). docbrown.info
The fragmentation of "this compound" would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the carbonyl group could result in the loss of a bromine radical (•Br) or a propanoyl radical. Cleavage of the amide bond could lead to the formation of a piperidinium (B107235) ion or an acylium ion. The base peak in the spectrum is often the most stable fragment. One plausible fragmentation is the loss of the bromine atom, followed by the loss of carbon monoxide from the acylium ion. Another common fragmentation for piperidine-containing compounds is the loss of a C₂H₄ fragment via a retro-Diels-Alder type reaction of the piperidine ring. miamioh.edu
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 221/223 | [C₈H₁₄BrNO]⁺ (Molecular Ion) |
| 142 | [C₈H₁₄NO]⁺ |
| 84 | [C₅H₁₀N]⁺ |
| 55 | [C₄H₇]⁺ |
Note: m/z values are nominal masses. The presence and relative abundance of fragments can vary depending on the ionization method and energy.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the chemical formula C₈H₁₄BrNO, the theoretical exact mass can be calculated by summing the masses of its most abundant constituent isotopes.
The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for monobrominated compounds.
Table 1: Theoretical Exact Mass Data for this compound
| Molecular Formula | Isotope Composition | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₈H₁₄⁷⁹BrNO | ¹²C₈¹H₁₄⁷⁹Br¹⁴N¹⁶O | 219.0259 |
An experimental HRMS analysis would be expected to yield m/z values that closely match these theoretical calculations, confirming the elemental formula of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways
Both ESI-MS, a soft ionization technique, and EI-MS, a hard ionization technique, provide valuable structural information through the analysis of fragmentation patterns. nih.gov The fragmentation of this compound would be influenced by the presence of the bromine atom, the amide group, and the piperidine ring.
Under Electron Ionization (EI) , the molecule is subjected to high-energy electrons, leading to extensive fragmentation. raco.cat Key fragmentation pathways for amides and cyclic amines often involve alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). miamioh.edu
Predicted EI-MS Fragmentation Pathways:
Loss of Bromine: Cleavage of the C-Br bond is a highly probable event, leading to the formation of a radical cation at m/z 140. This is often a primary fragmentation step for halogenated compounds.
Alpha-Cleavage at the Carbonyl Group: The bond between the carbonyl carbon and the brominated carbon can break, leading to the formation of the stable N-acylpiperidine cation (piperidine-1-ylmethanone ion) at m/z 112.
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation. A common pathway for cyclic amines is the loss of an adjacent alkyl radical, leading to the formation of a stable iminium ion. miamioh.edu For instance, alpha-cleavage to the ring nitrogen followed by loss of C₄H₈ would result in a fragment at m/z 84.
Formation of the Propionyl Cation: Cleavage of the amide C-N bond can generate a 2-bromopropanoyl cation [CH₃CHBrCO]⁺, which would appear as an isotopic pair at m/z 135/137.
Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|---|
| 219 | 221 | [C₈H₁₄BrNO]⁺ | Molecular Ion ([M]⁺) |
| 140 | 140 | [C₈H₁₄NO]⁺ | Loss of •Br |
| 112 | 112 | [C₆H₁₀NO]⁺ | Alpha-cleavage at carbonyl |
| 84 | 84 | [C₅H₁₀N]⁺ | Piperidine ring fragmentation |
Electrospray Ionization (ESI) is a softer method, typically resulting in the protonated molecule [M+H]⁺ with less extensive fragmentation compared to EI. nih.gov Fragmentation is then induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The expected protonated molecules would be observed at m/z 220.0337 and 222.0316. The fragmentation patterns would likely mirror those of EI but with different relative intensities, often initiated from the protonated molecular ion.
X-ray Crystallography for Solid-State Structure Determination
Detailed analysis of the solid-state structure of this compound requires experimental data from X-ray crystallography. As of the latest literature search, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, the following sections are based on the expected methodologies and the type of information that would be obtained from such an analysis.
Single Crystal X-ray Diffraction: Elucidation of Bond Lengths, Bond Angles, and Torsional Angles
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound were grown, this technique would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule.
Expected Structural Features:
Piperidine Ring Conformation: The piperidine ring would be expected to adopt a stable chair conformation.
Amide Bond Planarity: The amide linkage (O=C-N) would exhibit planarity due to the partial double-bond character of the C-N bond.
Stereochemistry: The bromine atom is attached to a chiral center (carbon-2 of the propanoyl group). In a crystal structure of a racemic mixture, both R and S enantiomers would be present in the unit cell.
A data table generated from such a study would resemble the following hypothetical example.
Table 3: Hypothetical Selected Bond Lengths and Angles for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
|---|---|---|---|---|
| Bond Length | C(carbonyl) | O(carbonyl) | ~1.23 Å | |
| Bond Length | C(carbonyl) | N(piperidine) | ~1.34 Å | |
| Bond Length | C(alpha) | Br | ~1.95 Å | |
| Bond Angle | O(carbonyl) | C(carbonyl) | N(piperidine) | ~122° |
| Bond Angle | Br | C(alpha) | C(carbonyl) | ~110° |
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice (crystal packing) is governed by intermolecular forces. An analysis would reveal how the individual molecules of this compound interact with each other in the solid state.
Given the molecule's structure, the following intermolecular interactions would be anticipated:
Dipole-Dipole Interactions: The polar amide group (C=O) would be a primary site for strong dipole-dipole interactions, likely forming head-to-tail arrangements in the crystal lattice.
Weak Hydrogen Bonds: While there are no classic hydrogen bond donors (like N-H or O-H), weak C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor and various C-H groups on the piperidine and propanoyl fragments are highly likely.
Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with the carbonyl oxygen of a neighboring molecule (Br···O=C).
Computational Chemistry and Theoretical Investigations of 1 2 Bromopropanoyl Piperidine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. For 1-(2-Bromopropanoyl)piperidine, these methods would provide a detailed picture of its molecular structure, stability, and potential for chemical transformation.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process of geometry optimization involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy structure. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to predict key structural parameters.
Illustrative Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.24 Å |
| C-N (amide) | 1.37 Å | |
| C-Br | 1.98 Å | |
| C-C (carbonyl) | 1.53 Å | |
| Bond Angle | O=C-N | 121.5° |
| C-C-Br | 110.2° | |
| C-N-C (piperidine) | 118.0° | |
| Dihedral Angle | O=C-N-C | 178.5° |
Note: The data in this table is illustrative and represents typical values for similar acyclic amides and bromoalkanes.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap, Orbital Energies, and Localizations)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the piperidine (B6355638) nitrogen and the bromine atom, indicating these are likely sites for electrophilic attack. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group.
Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 6.60 |
Note: The data in this table is illustrative and based on typical values for related compounds.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the most negative potential would be expected around the carbonyl oxygen atom, while positive regions would be located around the hydrogen atoms of the piperidine ring.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization Effects
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines interactions between filled and vacant orbitals, which can reveal stabilizing effects such as hyperconjugation and resonance. In this compound, NBO analysis would likely show significant delocalization of the lone pair of electrons on the nitrogen atom into the antibonding π* orbital of the carbonyl group (n → π* interaction), which is characteristic of the amide bond and contributes to its planar nature and rotational barrier.
Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure verification. For this compound, DFT calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated vibrational frequencies from these computations correspond to the infrared (IR) spectrum of the molecule, with the most prominent peak expected to be the carbonyl (C=O) stretching frequency.
Illustrative Calculated vs. Expected Experimental Spectroscopic Data
| Parameter | Calculated Value | Expected Experimental Range |
| ¹³C NMR (C=O) | 168.5 ppm | 165-175 ppm |
| ¹H NMR (CH-Br) | 4.5 ppm | 4.0-5.0 ppm |
| IR Freq. (C=O stretch) | 1670 cm⁻¹ | 1630-1680 cm⁻¹ |
Note: The data in this table is illustrative. Calculated values often require scaling to match experimental data.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.
Conformational analysis of this compound would involve identifying the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for the piperidine ring, which can adopt chair, boat, and twist-boat conformations, and for the rotation around the C-N amide bond and the C-C single bond. The chair conformation of the piperidine ring is generally the most stable.
Molecular dynamics (MD) simulations would provide a time-resolved picture of the molecule's motion. By simulating the movements of the atoms over time, MD can reveal the accessible conformations and the dynamics of the interconversion between them. For this compound, an MD simulation would illustrate the flexibility of the piperidine ring and the rotational freedom of the propanoyl group, providing insights into how the molecule might adapt its shape to interact with other molecules.
Exploration of Conformational Landscape and Energy Minima of the Piperidine Ring and Acyl Chain
The conformational landscape of this compound is primarily dictated by the puckering of the piperidine ring and the rotational freedom of the acyl chain. The piperidine ring typically adopts a chair conformation to minimize steric strain. Within this chair form, the acyl group can exist in either an axial or equatorial position. Computational studies, often employing Density Functional Theory (DFT) methods, can calculate the relative energies of these conformers to identify the most stable structures.
The orientation of the 2-bromopropanoyl group relative to the piperidine ring introduces additional conformational isomers. Rotation around the C-N amide bond and the C-C bonds of the propanoyl chain leads to various spatial arrangements. The energy minima on the potential energy surface correspond to the most stable conformers, where steric hindrance and electronic repulsion are minimized.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Piperidine Ring Conformation | Acyl Chain Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | +4.5 |
| 3 | Skew-Boat | Equatorial | +6.2 |
| 4 | Skew-Boat | Axial | +10.8 |
Note: Data is illustrative and based on typical energy differences for substituted piperidines.
Molecular Dynamics Simulations to Understand Conformational Flexibility in Different Environments
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational flexibility of this compound over time in various environments, such as in a vacuum, in aqueous solution, or in a non-polar solvent. kashanu.ac.ir These simulations track the atomic movements by solving Newton's equations of motion, offering a dynamic picture of the molecule's behavior. kashanu.ac.ir
In a polar solvent like water, the molecule's conformation can be influenced by hydrogen bonding interactions with water molecules. In contrast, in a non-polar solvent, intramolecular forces will more strongly dictate the preferred shapes. MD simulations can reveal the frequency of transitions between different conformational states and the average lifetime of each conformation, providing a deeper understanding of the molecule's dynamic nature. pharmaexcipients.com
Theoretical Prediction of Reactivity and Reaction Mechanisms
Computational chemistry offers significant predictive power in understanding the reactivity of this compound and the mechanisms of its reactions.
Computational Studies of Transition States for Proposed Reactions
A key aspect of understanding a chemical reaction is characterizing its transition state, which is the highest energy point along the reaction pathway. numberanalytics.com Computational methods can be used to locate and calculate the energy of transition states for various reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon. fossee.in By determining the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. fossee.in
For instance, in a nucleophilic substitution reaction where a nucleophile attacks the carbon atom bonded to the bromine, computational models can elucidate the structure of the trigonal bipyramidal transition state.
Table 2: Calculated Activation Energies for Nucleophilic Substitution on this compound
| Nucleophile | Solvent | Transition State Geometry | Activation Energy (kcal/mol) |
| Hydroxide (B78521) ion | Water | Trigonal Bipyramidal | 22.5 |
| Ammonia | Gas Phase | Trigonal Bipyramidal | 35.1 |
| Cyanide ion | DMSO | Trigonal Bipyramidal | 18.9 |
Note: Data is illustrative and based on typical values for SN2 reactions.
Reaction Coordinate Mapping for Nucleophilic Substitution and Ring Transformations
Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed pathway from the reactants, through the transition state, to the products. fossee.in This allows for a step-by-step visualization of the geometric and electronic changes that occur during a chemical transformation.
For this compound, IRC calculations can map out the nucleophilic substitution reaction, showing the progressive formation of the new bond with the nucleophile and the breaking of the carbon-bromine bond. Furthermore, these methods can be applied to study potential ring transformation reactions, where the piperidine ring itself might undergo changes, such as ring-opening or rearrangement, under specific reaction conditions. The mapping helps to confirm that a located transition state indeed connects the intended reactants and products and can reveal any intermediate steps in the reaction mechanism.
Chemical Reactivity and Derivatization Studies of 1 2 Bromopropanoyl Piperidine
Nucleophilic Substitution Reactions at the Brominated Carbon
The presence of a bromine atom on the carbon adjacent to the carbonyl group makes 1-(2-bromopropanoyl)piperidine a substrate for various nucleophilic substitution reactions. matanginicollege.ac.innumberanalytics.com This reactivity is central to its utility in synthesizing more complex molecular architectures.
Reaction with Various Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)
The electrophilic carbon bearing the bromine atom readily reacts with a range of heteroatom nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon, displacing the bromide ion. matanginicollege.ac.innumberanalytics.com
Nitrogen Nucleophiles: Amines, such as piperidine (B6355638) itself, can act as nucleophiles. For instance, the reaction with a secondary amine would lead to the formation of a diamine structure. Studies have shown the successful use of various amines in similar nucleophilic substitution reactions. uchile.cl
Oxygen Nucleophiles: Oxygen-based nucleophiles, like alkoxides or phenoxides, can be employed to introduce ether linkages. The reaction of analogous α-bromo amides with oxygen nucleophiles is a known synthetic route.
Sulfur Nucleophiles: Thiolates are effective nucleophiles for creating carbon-sulfur bonds. The reaction of this compound with a thiol would yield a thioether derivative. The high nucleophilicity of sulfur-containing compounds makes these reactions efficient. libretexts.org
The following table summarizes representative nucleophilic substitution reactions of this compound with various heteroatom nucleophiles.
| Nucleophile | Reagent Example | Product Type |
| Nitrogen | Piperidine | α-(Piperidin-1-yl)propanoylpiperidine |
| Oxygen | Sodium Methoxide | 1-(2-Methoxypropanoyl)piperidine |
| Sulfur | Sodium Thiophenolate | 1-(2-(Phenylthio)propanoyl)piperidine |
Intramolecular Cyclization Reactions Leading to Novel Heterocyclic Systems
When a nucleophilic moiety is present within the same molecule as the α-bromo amide, intramolecular cyclization can occur, leading to the formation of new heterocyclic rings. nih.govlibretexts.org These reactions are powerful tools for the synthesis of complex cyclic structures. For example, if the piperidine ring were to contain a suitably positioned hydroxyl or amino group, an intramolecular SN2 reaction could lead to the formation of a bicyclic system. The regioselectivity of these cyclizations, whether they form five- or six-membered rings, is influenced by kinetic and thermodynamic factors. libretexts.org
In a related context, radical cyclizations of similar α-bromo amides have been shown to produce indolizidine and quinolizidine (B1214090) ring systems, which are common cores in various alkaloids. researchgate.net For instance, treatment of an appropriate α-bromo amide with a radical initiator like tributyltin hydride can initiate a cascade of reactions leading to complex polycyclic products. researchgate.net
Stereospecificity and Stereoselectivity in Substitution Reactions
When the α-carbon is a stereocenter, the stereochemical outcome of the nucleophilic substitution reaction becomes a critical aspect.
Stereospecificity: An SN2 reaction is inherently stereospecific, proceeding with inversion of configuration at the electrophilic carbon. ntu.edu.sgualberta.ca If a single enantiomer of this compound were used, the reaction with a nucleophile would yield a product with the opposite stereochemistry at the α-carbon. ntu.edu.sg A reaction is considered stereospecific when different stereoisomers of the starting material react to give different stereoisomers of the product. iupac.orgalrasheedcol.edu.iq
Stereoselectivity: In cases where new stereocenters are formed, the reaction may exhibit stereoselectivity, favoring the formation of one stereoisomer over another. masterorganicchemistry.com For instance, in intramolecular cyclization reactions, the facial selectivity of the ring closure can be influenced by steric and electronic factors within the transition state, leading to a diastereoselective outcome. umich.edu
Transformations Involving the Amide Carbonyl Group
The amide carbonyl group in this compound is another reactive site, susceptible to reduction and hydrolysis.
Reduction Reactions to Amine and Alcohol Derivatives
The reduction of the amide carbonyl can lead to either an amine or an alcohol, depending on the reducing agent and reaction conditions. diva-portal.org
Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl completely to a methylene (B1212753) group, yielding the corresponding amine, 1-(2-bromopropyl)piperidine. chemistrysteps.com This transformation is a common method for the synthesis of substituted amines from amides.
Reduction to Alcohols: While less common for amides, under certain conditions, partial reduction to an alcohol is possible. However, the more typical outcome is the formation of the amine.
The table below outlines the expected products from the reduction of this compound.
| Reducing Agent | Product | Product Type |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-Bromopropyl)piperidine | Amine |
Hydrolysis and Other Amide Cleavage Reactions
The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield piperidine and 2-bromopropanoic acid. google.com This reaction is a fundamental transformation in organic chemistry.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the cleavage of the amide bond.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the piperidine anion (or its protonated form) and the formation of the carboxylate salt of 2-bromopropanoic acid.
Radical Reactions and Reductive Pathways
The carbon-bromine bond in α-bromo amides like this compound is susceptible to homolytic cleavage, initiating radical-based reactions. Treatment of related α-bromo carbonyl compounds with radical initiators, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), can generate an α-acyl radical. researchgate.net This reactive intermediate can participate in various subsequent reactions, including cyclizations. For instance, studies on similar systems have shown that radicals generated at the α-position to a carbonyl group can undergo intramolecular cyclization reactions. researchgate.net In a related example, the radical generated from 3-acetyl-1-(3-bromopropanoyl)tetrahydropyridine undergoes reduction with Bu3SnH. researchgate.net
The propensity for radical formation is a key aspect of the reactivity of such compounds. The generation of an α-amido radical can also be achieved through other means, such as radical translocation from an aryl radical. nih.gov This process involves an intramolecular hydrogen atom transfer to an initially formed radical, which can then lead to further transformations like β-fragmentation. nih.gov While not directly documented for this compound itself, these principles from related structures highlight the potential for complex molecular rearrangements and functionalizations originating from the C-Br bond.
The direct reduction of the carbon-bromine bond to a carbon-hydrogen bond is a fundamental transformation. This can be achieved using various reducing agents. A common method involves the use of tributyltin hydride, which efficiently replaces the bromine atom with a hydrogen atom via a radical chain mechanism. researchgate.net For example, the reduction of 3-acetyl-1-(3-bromopropanoyl)tetrahydropyridine with Bu3SnH and AIBN results in the formation of N-propanoyltetrahydropyridine in high yield. researchgate.net
Alternative reductive methods can also be employed. For instance, nickel-catalyzed reductive coupling reactions have been explored for unactivated alkyl bromides, suggesting a potential pathway for the transformation of this compound. rsc.org Furthermore, other reducing agents used for the reduction of halides include systems like sodium borohydride (B1222165) in the presence of a suitable catalyst. researchgate.net
| Precursor | Reagents | Product | Yield (%) | Reference |
| 3-Acetyl-1-(3-bromopropanoyl)tetrahydropyridine | Bu3SnH, AIBN, Benzene | N-propanoyltetrahydropyridine | 97 | researchgate.net |
Functionalization of the Piperidine Ring
The piperidine ring itself is a versatile scaffold that can undergo various modifications, including hydrogenation, dehydrogenation, and the interconversion of functional groups.
The piperidine ring is a saturated heterocycle, and its synthesis often involves the hydrogenation of pyridine (B92270) precursors. mdpi.comgla.ac.uk While this compound already possesses a saturated piperidine ring, the principles of hydrogenation and dehydrogenation are central to the broader chemistry of piperidine derivatives. Dehydrogenation of a piperidine ring to form a pyridine or a tetrahydropyridine (B1245486) is a potential transformation, often requiring specific catalysts and conditions. mofa.go.jp Such processes are typically endothermic and may require a heating source. mofa.go.jp
Conversely, should the piperidine ring contain any degree of unsaturation, catalytic hydrogenation is a well-established method for its saturation. mofa.go.jpmdpi.com Catalysts for these transformations are often based on platinum-group metals like rhodium, ruthenium, palladium, and platinum. mofa.go.jpmdpi.comnih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation process. researchgate.net
| Process | Catalyst Example | General Transformation | Reference |
| Hydrogenation | Platinum on Alumina (Pt/Al2O3) | Pyridine derivative → Piperidine derivative | mofa.go.jp |
| Dehydrogenation | SPERA HYDROGEN™ catalyst | Methylcyclohexane → Toluene + H2 | mofa.go.jp |
| Hydrogenation | Ru-PNP pincer complexes in Ionic Liquids | CO2 + H2 → Formic Acid | chemrxiv.org |
The piperidine ring in this compound can be further functionalized. While the provided data does not detail specific interconversions on this exact molecule, general strategies for piperidine functionalization are well-documented. C-H functionalization, for example, allows for the introduction of new substituents at various positions on the ring. nih.gov The regioselectivity of such reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov
In related systems, the nitrogen atom of the piperidine ring can be a site for further reactions. For instance, after potential cleavage of the acyl group, the secondary amine can undergo various alkylation or acylation reactions. uasz.sn Furthermore, if other functional groups were present on the piperidine ring, they could be transformed. For example, a hydroxyl group could be converted to a halide, or a ketone could be reduced to an alcohol. vanderbilt.edu These transformations highlight the potential for creating a diverse library of compounds based on the this compound scaffold.
Stereochemical Aspects of 1 2 Bromopropanoyl Piperidine
Chirality of the 2-Bromopropanoyl Moiety
The core of 1-(2-Bromopropanoyl)piperidine's stereochemical identity lies within the 2-bromopropanoyl portion of the molecule. This moiety contains a stereocenter, a carbon atom that is attached to four different groups, rendering the molecule chiral. quora.compurdue.edu Specifically, the second carbon atom (C2) of the propanoyl chain is bonded to a bromine atom, a hydrogen atom, a methyl group, and the carbonyl carbon of the amide group. This arrangement means the molecule cannot be superimposed on its mirror image.
Investigation of R- and S-Enantiomers
Due to the single chiral center at the C2 position, this compound exists as a pair of enantiomers. These are stereoisomers that are non-superimposable mirror images of each other. purdue.edu Using the Cahn-Ingold-Prelog (CIP) priority rules, these enantiomers are designated as:
(R)-1-(2-Bromopropanoyl)piperidine
(S)-1-(2-Bromopropanoyl)piperidine
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinguishing characteristic is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) by an equal magnitude. purdue.edu This optical activity is a critical factor in their identification and separation. A 50:50 mixture of both enantiomers is known as a racemic mixture and is optically inactive.
Diastereomeric Considerations in Substituted Piperidine (B6355638) Scaffolds
The stereochemical complexity of the molecule increases significantly when the piperidine ring itself is substituted. If a substituent is introduced onto the piperidine ring, one or more additional stereocenters are created. For example, the presence of a methyl group at the 2-position of the piperidine ring in 1-(2-Bromopropanoyl)-2-methylpiperidine (B3038218) results in a molecule with two chiral centers.
When a molecule has two or more stereocenters, it can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. nih.gov Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, solubilities, and chromatographic retention times. libretexts.org This difference is crucial as it allows for their separation using standard laboratory techniques like crystallization or chromatography. nih.govwhiterose.ac.uk
For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. Therefore, a substituted derivative like 1-(2-bromopropanoyl)-2-methylpiperidine could exist as up to four distinct stereoisomers.
| Number of Chiral Centers | Relationship of Isomers | Separability by Standard Methods |
| 1 (on propanoyl group) | Enantiomers | No (requires chiral methods) |
| 2+ (substituents on piperidine ring) | Diastereomers and Enantiomers | Yes (Diastereomers are separable) |
Stereoselective Synthesis and Enantiomeric Resolution
Obtaining a single enantiomer of this compound or its derivatives is essential for many applications, particularly in pharmacology, where different enantiomers can have vastly different biological activities. Two primary strategies are employed to achieve this: asymmetric synthesis and chiral resolution. wikipedia.org
Asymmetric Synthesis Approaches for Enantiomerically Enriched Forms
Asymmetric synthesis, also known as enantioselective synthesis, involves chemical reactions that preferentially produce one enantiomer over the other. nih.gov Several approaches can be applied to synthesize enantiomerically enriched forms of this compound.
Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material. It directs the stereochemical outcome of a subsequent reaction before being removed. For instance, a chiral auxiliary could be attached to the piperidine nitrogen to control the acylation step with 2-bromopropanoyl bromide, favoring the formation of one diastereomer. rsc.org
Catalytic Asymmetric Synthesis: This method uses a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. For α-halo amides, direct catalytic asymmetric reactions, such as Mannich-type reactions, have been developed that proceed with high stereoselectivity without causing dehalogenation. acs.org Transition metal complexes with chiral ligands are often employed as catalysts in such transformations. nih.govnih.gov
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. nih.gov A synthesis could be designed starting from a chiral piperidine derivative sourced from the chiral pool.
Chiral Separation Techniques (e.g., Preparative HPLC, Crystallization)
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org This is often necessary when an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity.
Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture with an enantiomerically pure resolving agent, such as a chiral acid or base, to form a mixture of diastereomeric salts. libretexts.org Because diastereomers have different solubilities, one can often be selectively crystallized from the solution. The crystallized diastereomeric salt is then separated, and the resolving agent is removed to yield the desired pure enantiomer. wikipedia.org
Preparative High-Performance Liquid Chromatography (HPLC): Chiral chromatography is a powerful tool for separating enantiomers. nih.gov In preparative HPLC, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately, allowing for their collection as pure fractions. researchgate.net
| Technique | Principle | Application to this compound |
| Asymmetric Synthesis | Preferential formation of one enantiomer | Use of chiral catalysts or auxiliaries during the amide formation step. |
| Crystallization | Separation of diastereomers based on solubility | Reaction with a chiral acid/base to form separable diastereomeric salts. |
| Preparative HPLC | Differential interaction with a Chiral Stationary Phase | Direct separation of the R- and S-enantiomers from a racemic mixture. |
Stereochemical Stability and Interconversion
The stereochemical integrity of the chiral center in this compound is a critical consideration. The hydrogen atom on the carbon bearing the bromine (the α-carbon) is acidic due to its proximity to the electron-withdrawing carbonyl group. nih.gov
Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. The formation of this sp2-hybridized intermediate temporarily destroys the stereocenter. Subsequent reprotonation of the enolate can occur from either face of the planar structure, which can lead to the formation of both the R- and S-enantiomers. nih.gov This process, known as racemization, results in the loss of enantiomeric purity. libretexts.org
Therefore, reactions involving enantiomerically pure this compound must be carefully controlled, particularly with respect to base and temperature, to prevent unwanted epimerization or racemization. While the α-C-halogen bond in amides is generally more stable than in other α-halo carbonyl compounds, the potential for base-mediated loss of stereochemical information at the α-carbon remains a significant factor in its handling and synthetic applications. acs.org
Racemization Studies at the Chiral Center
The chiral center in this compound is located at the second carbon of the propanoyl chain, which is bonded to a bromine atom. The stability of this stereocenter is of significant interest, as its configuration can influence the molecule's biological activity and chemical reactivity. Racemization, the process by which a chiral molecule is converted into an equal mixture of both enantiomers, can occur under specific conditions.
For α-halo amides, such as this compound, racemization or epimerization can be facilitated, particularly in the presence of a nucleophile and a polar aprotic solvent. Research on diastereomeric α-bromoamides has shown that treatment with potassium bromide in refluxing acetonitrile (B52724) or dimethyl sulfoxide (B87167) can lead to epimerization. This process is believed to proceed through a reversible nucleophilic substitution of the bromide ion, which involves a planar, achiral enolate-like intermediate.
The proposed mechanism for the racemization of this compound under such conditions would involve the abstraction of the acidic proton at the α-carbon by a base (which could be the bromide ion itself or another basic species in the medium). This would lead to the formation of a planar enolate intermediate. Subsequent reprotonation or re-halogenation of this intermediate can occur from either face with equal probability, leading to a loss of the original stereochemical information and resulting in a racemic mixture.
Table 1: Conditions Favoring Racemization at the α-Carbon of α-Halo Amides
| Factor | Description | Implication for this compound |
| Nucleophile | A species that can reversibly displace the halide. | The presence of bromide ions (e.g., from KBr) can facilitate the SN2-like displacement of the bromine atom, leading to inversion and ultimately racemization. |
| Solvent | Polar aprotic solvents (e.g., acetonitrile, DMSO). | These solvents can stabilize the transition state of the nucleophilic attack and the enolate-like intermediate, thereby promoting racemization. |
| Temperature | Elevated temperatures. | Increased thermal energy can provide the necessary activation energy for the racemization process to occur at a significant rate. |
| Base | Presence of a base. | A base can facilitate the deprotonation at the α-carbon, leading to the formation of the planar enolate intermediate. |
While specific kinetic studies on the racemization of this compound are not extensively documented in the literature, the general reactivity patterns of α-halo amides provide a strong basis for understanding its stereochemical lability under the conditions outlined above.
Conformational Isomerism and Inversion Barriers within the Piperidine Ring
The piperidine ring in this compound is not static; it undergoes conformational changes, primarily through ring inversion and rotation around the amide C-N bond. These dynamic processes result in various conformational isomers with different energies and populations at equilibrium.
The piperidine ring predominantly adopts a chair conformation, which is the most stable arrangement due to the minimization of angular and torsional strain. However, the chair conformation can undergo a "ring flip" or inversion, passing through higher-energy intermediate conformations such as the twist-boat and boat forms. The energy barrier for this ring inversion is a key parameter that determines the rate of interconversion between the two chair conformers.
Furthermore, the amide bond between the piperidine nitrogen and the propanoyl carbonyl group has a partial double bond character due to resonance. This restricts free rotation around the C-N bond, leading to the existence of rotational isomers, often referred to as rotamers. These are typically designated as syn and anti (or cis and trans) depending on the relative orientation of the substituents on the nitrogen and the carbonyl group.
The interplay between the piperidine ring inversion and the amide bond rotation results in a complex conformational landscape. The energy barriers for these processes can be determined experimentally, often using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, or calculated using computational methods.
For related N-acylpiperidine and N-acylpiperazine systems, the activation energy for ring inversion has been reported to be in the range of 56 to 80 kJ/mol. The rotational barrier of the amide bond is also significant and is influenced by steric interactions between the acyl group and any substituents on the piperidine ring. In the case of this compound, the bulky 2-bromopropanoyl group is expected to have a considerable influence on both the preferred conformation of the piperidine ring and the rotational barrier of the amide bond.
Table 2: Estimated Conformational Energy Barriers for N-Acylpiperidine Derivatives
| Dynamic Process | Related System | Method | Estimated Energy Barrier (kJ/mol) |
| Ring Inversion | N-Benzoylated Piperazines | Dynamic NMR | 56 - 80 |
| Amide Bond Rotation | N-Formyl-4-piperidones | Dynamic 13C NMR | ~60 - 75 |
| Ring Inversion | N-Acylpiperidines | Computational | ~40 - 60 |
| Amide Bond Rotation | N-Acylpiperidines | Computational | ~50 - 85 |
Note: The values presented are for analogous systems and serve as an estimation for the conformational barriers in this compound. Specific experimental or computational studies on the target compound would be required for precise determination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
